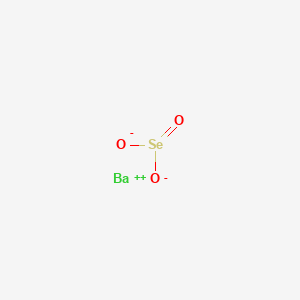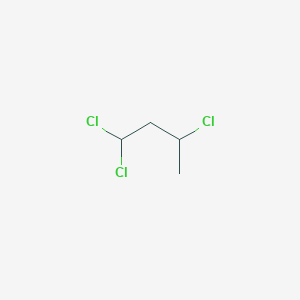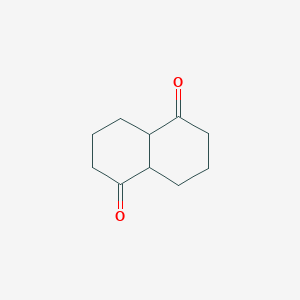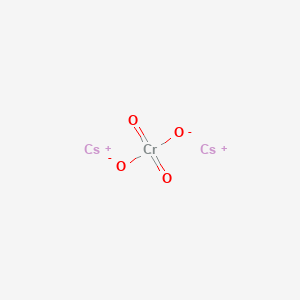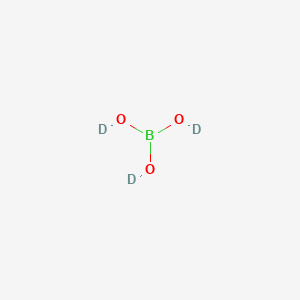
chlorure d'aluminium et de lithium; tétrachlorure
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of lithium aluminate complexes involves reacting specific precursors under controlled conditions. A notable example includes the synthesis from 1,4-dilithio-1,3-butadienes and AlEt2Cl, leading to the formation of lithium aluminate complexes and alumoles characterized by single-crystal X-ray structural analysis and NMR spectroscopy. This process elucidates the tetra-coordinated mode of the Al atom and the positioning of the lithium cation, demonstrating the complex's intricate structure and the synthetic pathway's efficiency (Zhang et al., 2015).
Molecular Structure Analysis
The molecular structure of lithium aluminate complexes reveals significant insights into their chemical behavior. For instance, structural analysis has shown that the Al atom can adopt a tetra-coordinated mode, bonded with various atoms, indicating a flexible and complex molecular structure. Such studies highlight the intricate arrangements and the role of lithium in stabilizing the structure, providing a deeper understanding of the compound's chemical nature (Zhang et al., 2015).
Chemical Reactions and Properties
Lithium aluminate complexes participate in a variety of chemical reactions, showcasing their reactivity and utility in synthetic chemistry. The transformation of lithium aluminate complex 2 into 3a-THF upon treatment with AlEt2Cl is a prime example of their reactivity. Such reactions underline the potential synthetic applications and the preliminary reaction chemistry of lithium aluminate complexes, emphasizing their importance in further chemical investigations (Zhang et al., 2015).
Physical Properties Analysis
Investigating the physical properties of lithium aluminate complexes, including their phase behavior, solubility, and crystalline structure, is crucial for understanding their potential applications. The dimeric nature in solution, evidenced by diffusion ordered spectroscopy NMR spectra, and the behavior under different solvents highlight the impact of physical properties on the compound's chemical reactivity and stability. These analyses provide essential information for the development of new materials and the optimization of chemical processes (Zhang et al., 2015).
Chemical Properties Analysis
The chemical properties of lithium aluminate complexes, such as their reactivity towards various substrates and their stability under different conditions, are of paramount interest. The studies on their reaction chemistry, including the formation of dimers and the interaction with additional equivalents of AlEt2Cl, provide insights into the complexes' reactivity patterns and potential applications in synthesis and catalysis (Zhang et al., 2015).
Applications De Recherche Scientifique
Extraction du lithium à partir de solutions aqueuses
Le chlorure d'aluminium et de lithium peut être utilisé comme sorbant pour extraire le lithium des solutions aqueuses à faible concentration . Ceci est particulièrement important car le lithium est un élément essentiel dans la transition vers une énergie propre, étant utilisé dans la fusion nucléaire et les batteries lithium-ion rechargeables . La demande mondiale de lithium devrait atteindre 5,11 Mt d'ici 2050 .
Récupération du lithium à partir de saumure naturelle
Le chlorure d'aluminium et de lithium peut également être utilisé pour extraire le lithium de la saumure naturelle . Un sorbant synthétisé à partir d'hydroxyde d'aluminium et du chlorure de l'hydroxyde double de lithium et d'aluminium (LADH-Cl) a été utilisé pour précipiter et extraire les ions lithium de la saumure naturelle . Le sorbant réutilisable a montré un pourcentage de récupération du lithium allant de 93 % à 96 % .
Sorbants au lithium
Les hydroxydes doubles en couches de chlorure d'aluminium et de lithium (LADH-Cl) sont les seuls sorbants au lithium de niveau industriel . Ces sorbants ont montré une application prometteuse dans l'extraction sélective du lithium à partir des saumures géothermiques .
Chimie de phase des sorbants au lithium
La relation composition-structure-propriété-performance des sorbants au lithium LADH-Cl fait l'objet de recherches en cours . Comprendre cette relation peut aider à la fabrication rationnelle des sorbants au lithium
Safety and Hazards
“Aluminate(1-), tetrachloro-, lithium, (T-4)-” is classified as having acute toxicity (oral, dermal, inhalation), skin corrosion, and serious eye damage . It is harmful if swallowed, in contact with skin, or inhaled . It causes severe skin burns and eye damage . Precautions include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye/face protection, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Lithium Aluminum Chloride, also known as Aluminate(1-), tetrachloro-, lithium, (T-4)-, is a compound that has been studied for its potential applications in various fieldsIt’s known that lithium compounds interact with several neurotransmitters and receptors, decreasing norepinephrine release and increasing serotonin synthesis .
Mode of Action
The specific biochemical mechanism of lithium action in stabilizing mood is unknown . Upon ingestion, lithium becomes widely distributed in the central nervous system and interacts with a number of neurotransmitters and receptors . Lithium has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential .
Biochemical Pathways
Lithium affects several biochemical pathways. For instance, it has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little . Studies using a rat LPS model of neuro-inflammation identified lithium as an anti-inflammatory agent through its prevention of neuro-inflammatory prostaglandin production .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Therapeutic drug monitoring to determine lithium blood concentrations remains the key component of clinical surveillance .
Result of Action
The result of lithium’s action is multifaceted. It has been used as a psychiatric medication, primarily for bipolar disorder and for major depressive disorder . In the context of lithium aluminum chloride, it’s used as a reducing agent in organic synthesis, especially for the reduction of esters, carboxylic acids, and amides .
Action Environment
The action of lithium aluminum chloride can be influenced by environmental factors. For instance, lithium aluminum chloride is used in the design of advanced solid-state batteries (SSBs). The interaction of the surface of cathode materials with solid electrolytes is crucial in this context . Also, it should be avoided to come in contact with water or moisture as it reacts violently and may explode .
Propriétés
IUPAC Name |
aluminum;lithium;tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.4ClH.Li/h;4*1H;/q+3;;;;;+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLRWYUVWAYZFO-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCl4Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893949 | |
| Record name | Aluminum lithium chloride (LiAlCl4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14024-11-4 | |
| Record name | Lithium tetrachloroaluminate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14024-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium tetrachloroaluminate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminate(1-), tetrachloro-, lithium (1:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum lithium chloride (LiAlCl4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



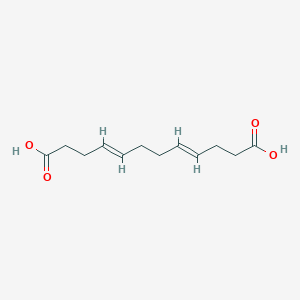
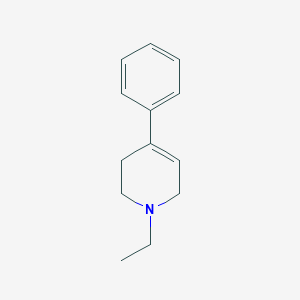

![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)
